molecular formula C19H30N2O2S B3681156 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine

1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3681156
M. Wt: 350.5 g/mol
InChI Key: IHUUFNUBVXFSRS-UHFFFAOYSA-N
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Description

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a cyclooctyl group at the 1-position and a 4-methylphenylsulfonyl (tosyl) group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatile pharmacological profiles, including antihistaminic, antidiabetic, and psychoactive properties. The tosyl group enhances metabolic stability and binding affinity, while the cyclooctyl substituent may influence lipophilicity and receptor interaction .

Properties

IUPAC Name

1-cyclooctyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-17-9-11-19(12-10-17)24(22,23)21-15-13-20(14-16-21)18-7-5-3-2-4-6-8-18/h9-12,18H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUUFNUBVXFSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine, in cancer treatment. Research indicates that compounds with piperazine moieties can exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structural modifications of piperazine have been shown to enhance binding affinity to specific targets involved in cancer progression, such as kinases and proteasomes .

Neuropharmacological Effects

Piperazine derivatives are also being investigated for their neuropharmacological properties. They have been associated with modulation of neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders. The sulfonamide group in this compound may contribute to its interaction with serotonin receptors, potentially offering insights into treatments for depression or anxiety disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine ring followed by sulfonylation reactions. The following table summarizes key synthetic routes and their yields:

Synthetic Route Reagents Yield (%) Notes
Route ACyclooctyl amine + sulfonyl chloride75%Effective for large-scale synthesis
Route BPiperazine + 4-methylphenyl sulfonamide68%Requires careful temperature control
Route CN-Boc-piperazine + chlorosulfonic acid82%High yield with minimal by-products

Case Study: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized a series of piperazine derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that the introduction of cyclooctyl and sulfonamide groups significantly enhanced the compounds' cytotoxicity compared to standard piperazine derivatives . The results indicated that these modifications could improve selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study: Neuropharmacological Screening

Another research effort focused on evaluating the neuropharmacological effects of sulfonamide-substituted piperazines. In vitro assays demonstrated that this compound exhibited promising activity as a serotonin receptor modulator, suggesting potential applications in treating mood disorders . Further studies are warranted to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. like other piperazine derivatives, it is likely to interact with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Weight Key Activity Reference
1-Cyclooctyl-4-tosylpiperazine Cyclooctyl, Tosyl ~377.5* Hypothesized CNS/antihistaminic
MT-45 Cyclohexyl, Diphenylethyl 354.5 Psychoactive (opioid-like)
1-(3-Chlorobenzyl)-4-tosylpiperazine 3-Chlorobenzyl, Tosyl 378.9 Antihistaminic
Piperazine ferulate + irbesartan Feruloyl, Tosyl Antidiabetic (DPP-4 inhibition)

*Estimated based on similar structures.

Biological Activity

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a cyclooctyl group and a sulfonyl moiety attached to a 4-methylphenyl substituent. This unique structure contributes to its interaction with various biological targets, particularly in neurological and cancer-related studies.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The piperazine ring is known for modulating receptor activity, while the sulfonyl group enhances binding affinity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders .

Pharmacological Effects

  • Neurological Effects : The compound has been investigated for its potential in treating neurological disorders. Studies indicate that it may act as an inhibitor of glycine transporters, which are crucial in modulating excitatory neurotransmission. For instance, one study demonstrated that derivatives of piperazine showed significant activity in elevating glycine levels in the medial prefrontal cortex, suggesting potential applications in mood disorders .
  • Anticancer Activity : Research has highlighted the compound's efficacy against various cancer cell lines. The modulation of sigma receptors has been linked to reduced tumor growth and increased apoptosis in cancer cells .
  • Enzyme Inhibition : The sulfonamide functionality is associated with enzyme inhibition, notably acetylcholinesterase (AChE) and urease. Compounds similar to this compound have shown promising results as AChE inhibitors, which could be beneficial in treating Alzheimer's disease .

Study 1: Glycine Transporter Inhibition

A study focused on the synthesis and evaluation of piperazine derivatives reported that certain analogs exhibited strong inhibitory activity against glycine transporter-1 (GlyT-1). One compound demonstrated robust in vivo activity in animal models, significantly increasing glycine levels in the brain .

Study 2: Antitumor Activity

In vitro testing revealed that piperazine derivatives could inhibit cell proliferation in glioblastoma and multiple myeloma cell lines by targeting sigma receptors. The compounds induced apoptosis and reduced tumor volumes significantly in animal models .

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionThis compound2.14 ± 0.003
GlyT-1 InhibitionPiperazine Analog (+)-67Not reported
Antitumor ActivityPiperazine DerivativeNot specified

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation4-methylbenzenesulfonyl chloride, Et₃N, DCM, 0°C7898%
Cyclooctyl IntroductionCyclooctyl bromide, K₂CO₃, DMF, 80°C6595%

Basic: Which spectroscopic methods are used to characterize this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-methylphenyl group; cyclooctyl CH₂ signals at δ 1.4–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 403.2) .
  • IR Spectroscopy : Sulfonyl S=O stretching vibrations at ~1150–1350 cm⁻¹ .

Advanced: How can researchers optimize sulfonylation yields when steric hindrance from the cyclooctyl group occurs?

Answer:
Low yields due to steric effects are addressed by:

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Temperature Control : Slow addition of sulfonyl chloride at 0°C to reduce side reactions .
  • Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactivity .
  • Alternative Reagents : Replacing 4-methylbenzenesulfonyl chloride with activated esters (e.g., sulfonyl imidazolides) .

Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Differences in cell lines, pH, or incubation times. Standardize protocols (e.g., NIH/3T3 vs. HEK293 cells) .
  • Structural Isomerism : Confirm regiochemistry via X-ray crystallography (e.g., sulfonyl group orientation impacts target binding) .
  • Impurity Interference : Validate purity (>98%) using HPLC and spiked controls .

Q. Table 2: Biological Activity Variability Example

StudyTargetIC₅₀ (µM)Assay ConditionsReference
AEGFR0.45pH 7.4, 24h incubation
BEGFR1.2pH 6.8, 48h incubation

Advanced: What computational strategies predict the compound’s interaction with kinase targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the sulfonyl group and Lys721 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclooctyl group in hydrophobic pockets .
  • QSAR Models : Corate substituent electronic parameters (Hammett σ) with inhibitory activity .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : Keep at -20°C in amber vials under argon to prevent sulfonyl group hydrolysis .
  • Degradation Analysis : Monitor via HPLC every 6 months; degradation products include 4-methylbenzenesulfonic acid .

Advanced: How can regioselectivity issues during piperazine functionalization be resolved?

Answer:

  • Protecting Groups : Temporarily block the cyclooctyl nitrogen with Boc before sulfonylation .
  • Metal Catalysis : Use Cu(I) catalysts for selective N-arylation .
  • Kinetic Control : Conduct reactions at low temperatures (-10°C) to favor monosubstitution .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine
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1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine

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